3-nitro-7-(trifluoromethyl)quinolin-4-ol
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Overview
Description
3-Nitro-7-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with a nitro group at the 3-position and a trifluoromethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-7-(trifluoromethyl)quinolin-4-ol typically involves the nitration of 7-(trifluoromethyl)quinolin-4-ol. This can be achieved by treating the starting material with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions to introduce the nitro group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-7-(trifluoromethyl)quinolin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitro or trifluoromethyl positions using appropriate nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-amino-7-(trifluoromethyl)quinolin-4-ol.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
3-Nitro-7-(trifluoromethyl)quinolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-nitro-7-(trifluoromethyl)quinolin-4-ol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to biological responses such as inhibition of cell growth or microbial activity.
Comparison with Similar Compounds
3-Nitroquinolin-4-ol
7-(Trifluoromethyl)quinolin-4-ol
3-Nitro-7-(trifluoromethyl)quinoline
Uniqueness: 3-Nitro-7-(trifluoromethyl)quinolin-4-ol is unique due to the presence of both nitro and trifluoromethyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This compound's distinct structure and properties make it a valuable subject of study in various scientific and industrial fields
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Properties
CAS No. |
256923-40-7 |
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Molecular Formula |
C10H5F3N2O3 |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.